molecular formula C19H24O B8375199 1,7-Diphenyl-4-heptanol

1,7-Diphenyl-4-heptanol

Katalognummer: B8375199
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: WGFIKCSXUGVFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Diphenyl-4-heptanol (C₁₉H₂₄O) is a secondary alcohol featuring a seven-carbon chain with phenyl groups at the terminal positions (C1 and C7) and a hydroxyl (-OH) group at the fourth carbon. Its structure combines aromatic phenyl rings with a mid-chain alcohol, conferring unique physicochemical properties. The phenyl groups enhance hydrophobicity and steric bulk, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Eigenschaften

Molekularformel

C19H24O

Molekulargewicht

268.4 g/mol

IUPAC-Name

1,7-diphenylheptan-4-ol

InChI

InChI=1S/C19H24O/c20-19(15-7-13-17-9-3-1-4-10-17)16-8-14-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI-Schlüssel

WGFIKCSXUGVFKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Substituents Boiling Point (°C) logP (Predicted)
1,7-Diphenyl-4-heptanol C₁₉H₂₄O Secondary alcohol Phenyl (C1, C7) ~300* ~4.5*
1,7-Diphenylhept-4-en-3-one C₁₉H₂₀O Ketone, alkene Phenyl (C1, C7) ~250 ~3.8
1,7-Dichloroheptan-4-one C₇H₁₂Cl₂O Ketone Chloro (C1, C7) ~200 ~2.2
2-Heptanol C₇H₁₆O Secondary alcohol None 176 2.1
1,7-Heptanediol C₇H₁₆O₂ Primary alcohol (×2) None 290 -0.5

*Estimated based on structural analogs.

Vorbereitungsmethoden

Reaction Protocol

  • Starting Material : 4-Phenyl-1-butanal (26 , 4.7 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5.0 mL) at 0°C.

  • Reagent Addition : A Grignard reagent (5.0 mmol, undisclosed structure due to patent redaction) is slowly added to the aldehyde solution.

  • Workup : The reaction mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

Table 1: Reaction Conditions for Aldehyde Alkylation

ParameterValue
Starting Material4-Phenyl-1-butanal
SolventTHF
Temperature0°C → Room Temperature
ReagentUndisclosed Grignard
YieldNot Specified

This method leverages the nucleophilic addition of a phenyl-containing organometallic reagent to the aldehyde, forming a secondary alcohol intermediate. The patent emphasizes the use of THF for its ability to stabilize Grignard intermediates and facilitate low-temperature reactivity.

ParameterValue
Substrate1,7-Diphenyl-4-hepten-3-one
Reducing AgentNaBH₄ in MeOH
Temperature0°C → Reflux
Expected Yield70–85% (Est.)

This route remains speculative due to the absence of direct experimental validation in the reviewed literature.

Mechanistic Insights

Aldehyde Alkylation Mechanism

The patent-specified reaction likely proceeds through a Grignard addition mechanism:

  • Nucleophilic Attack : The Grignard reagent’s organometallic moiety attacks the electrophilic carbonyl carbon of 4-phenyl-1-butanal.

  • Alkoxide Formation : A tetrahedral alkoxide intermediate forms, stabilized by THF’s coordination to magnesium.

  • Protonation : Acidic workup protonates the alkoxide, yielding 1,7-Diphenyl-4-heptanol.

Stereochemical Considerations

The reaction’s stereochemical outcome depends on the Grignard reagent’s approach. A non-polar solvent like THF favors retention of configuration at the hydroxyl-bearing carbon.

Optimization Challenges

Solvent Selection

THF outperforms polar aprotic solvents (e.g., DMF) in Grignard reactions due to its ability to solubilize organometallic species without side reactions.

Temperature Control

Maintaining 0°C during reagent addition minimizes ketone formation via over-oxidation of the aldehyde.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1,7-Diphenyl-4-heptanol in a laboratory setting?

  • Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent choice, temperature, catalyst). For example, tertiary alcohols like 4-heptanol derivatives often employ Grignard reactions or reduction of ketones. Canonical SMILES data (e.g., C9H20O structures in ) suggest stereochemical sensitivity, necessitating chiral resolution techniques. Analytical validation via HPLC (as in ’s assay protocol) is critical to confirm purity and structural integrity .

Q. How can researchers ensure reliable characterization of 1,7-Diphenyl-4-heptanol’s physicochemical properties?

  • Answer : Use a combination of spectroscopic (NMR, IR) and chromatographic methods (HPLC, GC-MS). Thermodynamic data (e.g., phase transitions in ) should align with computational models (e.g., PubChem’s SMILES descriptors in ). Triangulate results across multiple techniques to validate molecular weight, solubility, and stability .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

  • Answer : Follow the High Production Volume (HPV) Chemical Challenge Program framework (), which emphasizes comprehensive searches of peer-reviewed journals, patents, and regulatory databases. Prioritize studies with robust experimental designs (e.g., controlled trials in ) and exclude non-peer-reviewed sources (e.g., , as noted in the query) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

  • Answer : Apply empirical falsification frameworks ( ) to test hypotheses under controlled conditions. For instance, replicate experiments using standardized buffers (e.g., sodium acetate/1-octanesulfonate in ) to isolate variables. Cross-reference findings with computational models (e.g., DSSTox in ) to identify outliers .

Q. What mixed-method approaches are suitable for studying 1,7-Diphenyl-4-heptanol’s biological or catalytic activity?

  • Answer : Integrate quantitative assays (e.g., kinetic studies) with qualitative data from stakeholder interviews (e.g., industrial chemists). Triangulation, as in , ensures validity. For example, pair HPLC purity data (quantitative) with mechanistic insights from computational docking simulations (qualitative) .

Q. How can computational modeling enhance the optimization of synthetic pathways for this compound?

  • Answer : Use density functional theory (DFT) to predict reaction intermediates and transition states. Leverage databases like PubChem ( ) for thermodynamic parameters. Validate models with experimental kinetic data, adjusting variables like temperature or catalyst loading iteratively .

Q. What ethical and methodological challenges arise when scaling up synthesis for preclinical studies?

  • Answer : Address reproducibility by documenting batch-to-batch variability using strict chromatographic controls (). Ethical reviews should consider waste management (e.g., solvent disposal) and safety protocols (e.g., handling boronic acids per ). Methodological rigor aligns with FDA guidelines ( ) for industrial translation .

Methodological Frameworks

  • Data Validation : Use triangulation ( ) and peer review to mitigate bias.
  • Conflict Resolution : Apply Vygotskian dialectics () to reconcile contradictory findings through iterative experimentation.
  • Ethical Compliance : Align with EPA DSSTox ( ) and FDA public domain guidelines ( ) for transparency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.